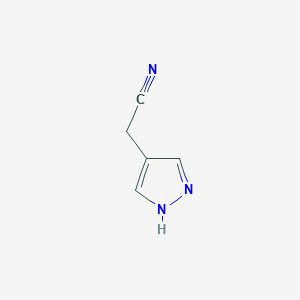

2-(1H-pyrazol-4-yl)acetonitrile

Vue d'ensemble

Description

2-(1H-pyrazol-4-yl)acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are a special class of N-heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-4-yl)acetonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of hydroxymethyl-4-amino-1H-pyrazole with appropriate reagents . Another method includes the cyclocondensation reaction of hydrazones with acetonitrile under specific conditions . The reaction conditions typically involve the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the reaction and achieve high yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce production costs .

Analyse Des Réactions Chimiques

Substitution Reactions

The nitrile group and pyrazole NH proton participate in nucleophilic substitution and deprotonation-driven reactions:

Key Findings :

-

Deprotonation with NaH enables regioselective C-5 alkylation of the pyrazole ring .

-

Suzuki coupling with aryl boronic acids occurs efficiently at the 4-position .

Cycloaddition and Ring-Forming Reactions

The nitrile group participates in [3+2] cycloadditions to construct polyheterocyclic systems:

| Substrates | Catalyst/Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Diazoacetonitrile | Cu(OTf)₂, CH₃CN, 60°C | 3-Cyanopyrrole[1,2-a]pyrazoles | 81% | |

| Nitroolefins | Transition-metal-free, RT | Multisubstituted cyanopyrazoles | 68-85% |

Mechanistic Insight :

Diazo compounds react via 1,3-dipolar cycloaddition with the nitrile group, followed by oxidative aromatization using molecular oxygen .

Reduction and Oxidation Pathways

Functional group interconversion at the nitrile site:

| Transformation | Reagents/Conditions | Products | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ Reduction | Anhydrous ether, 0°C → reflux | 2-(1H-Pyrazol-4-yl)ethylamine | >90% | |

| H₂O₂ Oxidation | KMnO₄, H₂SO₄, 50°C | Pyrazole-4-acetic acid | 78% |

Comparative Data :

-

LiAlH₄ achieves full reduction to primary amines, while NaBH₄ shows no reactivity.

-

Controlled oxidation with H₂O₂ avoids ring degradation observed with stronger oxidants.

Heterocycle Functionalization

Pyrazole ring modifications through electrophilic substitution:

| Reaction | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, CCl₄, AIBN, 80°C | 5-Bromo-1H-pyrazol-4-ylacetonitrile | 63% | |

| Iodination | ICl, Li₂CO₃, CH₂Cl₂, RT | 4-Iodo-pyrazole derivatives | 71% |

Regiochemical Control :

Bromination occurs preferentially at C-5 due to nitrile's electron-withdrawing effect. Iodination requires Lewis acid mediation for C-4 selectivity .

Mechanistic Studies

Key catalytic pathways involving the compound:

-

-

Step 1: Fe-isoxazole complex formation

-

Step 2: N–O bond cleavage → Fe-nitrene intermediate

-

Step 3: Recyclization to azirine complex

-

Step 4: 1,5-Cyclization → pyrazole product

-

-

VLPC-Promoted Oxidative Coupling :

-

Visible light activates [Ru(bpy)₃]²⁺ catalyst

-

Hydrazine oxidation to diazene intermediate

-

Michael addition to α,β-unsaturated carbonyls

-

Stability and Storage Considerations

| Parameter | Specification | Source |

|---|---|---|

| Thermal Degradation | Stable <150°C (TGA) | |

| Photolytic Stability | Degrades under UV >300 nm | |

| Recommended Storage | Dark, anhydrous, 2-8°C |

Applications De Recherche Scientifique

Synthesis of 2-(1H-pyrazol-4-yl)acetonitrile

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds followed by cyanation. The compound can be characterized using various spectroscopic techniques including NMR, IR, and mass spectrometry.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that this compound and its derivatives were effective against various strains of bacteria and fungi. The compound's mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

| This compound | Candida albicans | 64 µg/mL |

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been extensively studied. Research indicates that compounds like this compound can inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Case Study: Anti-inflammatory Activity Assessment

A recent pharmacological study evaluated the anti-inflammatory effects of this compound in animal models. The results showed a significant reduction in paw edema induced by carrageenan, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID).

Cancer Treatment

Emerging research suggests that pyrazole derivatives could play a role in cancer therapy. The ability to modulate signaling pathways involved in cell proliferation and apoptosis makes compounds like this compound promising candidates for further investigation.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa (Cervical Cancer) | 15 |

| This compound | MCF7 (Breast Cancer) | 20 |

| This compound | A549 (Lung Cancer) | 18 |

Neurological Disorders

Recent studies have indicated that pyrazole derivatives may have neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. The modulation of neurotransmitter systems by these compounds is an area of active research.

Mécanisme D'action

The mechanism of action of 2-(1H-pyrazol-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 2-(1H-pyrazol-4-yl)acetonitrile include other pyrazole derivatives such as:

- 2-(1H-pyrazol-1-yl)acetonitrile

- 2-(4-amino-1H-pyrazol-1-yl)acetonitrile

- 2-(1H-pyrazol-4-yl)-1H-benzimidazoles

Uniqueness

What sets this compound apart from these similar compounds is its specific structural features and reactivity. The presence of the nitrile group and the pyrazole ring provides unique chemical properties that make it a valuable intermediate for various synthetic applications .

Activité Biologique

2-(1H-pyrazol-4-yl)acetonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and other diseases.

- Cellular Effects : It affects cellular processes such as apoptosis and cell cycle regulation, particularly in cancer cells.

- Molecular Interactions : The compound likely binds to biomolecules, altering their function and influencing gene expression.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated that pyrazole derivatives could inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The most potent derivatives showed Ki values in the low micromolar range and sub-micromolar antiproliferative activity against various cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. For instance, studies have shown that modifications in the pyrazole structure can enhance antibacterial activity, making it a candidate for developing new antibiotics .

Case Studies

- CDK2 Inhibition Study : A series of pyrazole derivatives were synthesized and evaluated for CDK2 inhibitory activity. Among them, certain compounds derived from this compound exhibited potent inhibition with sub-micromolar IC50 values, leading to apoptosis in ovarian cancer cells .

- Antimicrobial Efficacy : Another study investigated the antimicrobial properties of various pyrazole derivatives against Fusarium oxysporum. The results indicated that certain modifications of the pyrazole ring significantly enhanced antifungal activity, suggesting potential applications in agricultural settings .

Data Tables

The following table summarizes the biological activities of this compound and its derivatives:

Propriétés

IUPAC Name |

2-(1H-pyrazol-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c6-2-1-5-3-7-8-4-5/h3-4H,1H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEJDOAPQGNKAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195672-98-0 | |

| Record name | 2-(1H-pyrazol-4-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.